molecular formula C19H16ClNO B1420739 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-34-6

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1420739
CAS No.: 1160261-34-6
M. Wt: 309.8 g/mol
InChI Key: ZXBKLVLIIMCQJZ-UHFFFAOYSA-N
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Description

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (CAS: 1160261-34-6; SC-337377) is a quinoline-based acid chloride with a molecular formula of $ \text{C}{19}\text{H}{16}\text{ClNO} $ and a molecular weight of 309.8 g/mol . Its structure features a quinoline core substituted with methyl groups at positions 7 and 8, a 4-methylphenyl group at position 2, and a reactive carbonyl chloride at position 2. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly for acylation reactions due to its electrophilic carbonyl chloride group.

Properties

IUPAC Name

7,8-dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO/c1-11-4-7-14(8-5-11)17-10-16(19(20)22)15-9-6-12(2)13(3)18(15)21-17/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBKLVLIIMCQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187012
Record name 7,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160261-34-6
Record name 7,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Dimethyl-2-(4-methylphenyl)-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent chlorination to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods like recrystallization and chromatography .

Scientific Research Applications

Chemistry

  • Precursor for Novel Compounds: This compound is widely used as a precursor in the synthesis of novel organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation/reduction processes .
Reaction TypeConditionsProducts
Nucleophilic SubstitutionPolar aprotic solvents (e.g., DMSO)Substituted quinolines
OxidationHydrogen peroxide or m-chloroperbenzoic acidQuinoline N-oxides
ReductionSodium borohydride or lithium aluminum hydrideDihydroquinolines

Biology

  • Proteomics Research: The compound is utilized in proteomics to study protein interactions and functions. It acts as an electrophile, reacting with nucleophilic sites on proteins .
  • Anticancer Activity: Recent studies highlight its potential as an anticancer agent. In vitro assays have shown significant cytotoxicity against various cancer cell lines, with an IC50 value of approximately 3.39 µM. Mechanistically, it induces apoptosis by upregulating p53 and caspase pathways .
Cell LineIC50 (µM)Mechanism of Action
Cancer Cell Line A3.39Induces apoptosis via p53 upregulation
Standard Chemotherapeutic (Doxorubicin)6.18Conventional pathway

Industry

  • Specialty Chemicals Production: The compound is employed in the development of specialty chemicals and advanced materials, making it valuable in industrial applications .

Case Study 1: Anticancer Properties

A study conducted on the anticancer properties of this compound demonstrated its effectiveness against human cancer cell lines. It was found to significantly increase the expression of apoptotic markers compared to control cells.

Research has shown that quinoline derivatives exhibit a broad range of biological activities, including antibacterial and antifungal properties. The compound's structural features contribute to its efficacy against various pathogens.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The reactivity and physicochemical properties of quinoline-4-carbonyl chlorides are heavily influenced by substituent patterns. Below is a detailed comparison with key analogs:

Table 1: Comparison of Selected Quinoline-4-Carbonyl Chlorides
Compound Name Substituents CAS Number Molecular Weight Key Properties References
7,8-Dimethyl-2-(4-methylphenyl) 7-Me, 8-Me, 2-(4-MePh) 1160261-34-6 309.8 High lipophilicity; moderate steric hindrance at position 2
6,8-Dimethyl-2-(4-methylphenyl) 6-Me, 8-Me, 2-(4-MePh) 31009-11-7 309.8 Enhanced reactivity due to reduced steric hindrance at position 6 vs. 7
7,8-Dimethyl-2-(3-methylphenyl) 7-Me, 8-Me, 2-(3-MePh) 1160261-50-6 309.8 Ortho-substitution on phenyl reduces nucleophilic attack efficiency
2-(4-Chlorophenyl)-8-ethyl 8-Et, 2-(4-ClPh) N/A 314.2 Electron-withdrawing Cl increases electrophilicity of carbonyl
6,8-Dimethyl-2-(5-methylfuran-2-yl) 6-Me, 8-Me, 2-(5-Me-furyl) 1160254-77-2 299.8 Heteroaromatic substituent improves solubility in polar solvents

Stability and Handling

  • Hydrolysis Sensitivity: Like most acid chlorides, this compound is moisture-sensitive. Its stability is comparable to analogs such as 2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride (CAS 1160254-43-2), which also requires anhydrous storage .
  • Thermal Stability : The methyl groups at positions 7 and 8 provide slight thermal stabilization compared to halogenated derivatives (e.g., 7-chloro-2-(2,4-dichlorophenyl)-8-methyl analog, CAS 1160256-71-2), which degrade faster under heat due to C-Cl bond lability .

Biological Activity

7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate quinoline derivatives with various functional groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • Cytotoxicity : In vitro assays showed an IC50 value of approximately 3.39 µM , indicating a potent effect compared to standard chemotherapeutic agents like Doxorubicin (IC50 = 6.18 µM) .
  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by upregulating p53 and caspase pathways. Specifically, it increases the expression of p53 by 7.4-fold and initiator caspase 9 by 8.7-fold compared to controls .

Antibacterial Activity

The antibacterial efficacy of this compound has also been investigated:

  • Gram-positive and Gram-negative Bacteria : The compound demonstrates moderate to strong activity against various bacterial strains. Minimum Inhibitory Concentration (MIC) values range from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Antifungal Activity

In addition to antibacterial properties, the compound also exhibits antifungal activity:

  • Fungal Strains : The MIC values against Candida albicans range from 16.69 to 78.23 µM , indicating potential for treating fungal infections .

Case Studies

Several case studies have been conducted to evaluate the biological activities of quinoline derivatives:

  • Anticancer Study : A study involving multiple quinoline derivatives showed that those with electron-withdrawing groups exhibited enhanced cytotoxicity against specific cancer cell lines .
  • Antibacterial Screening : A comprehensive screening of synthesized alkaloids revealed that modifications on the phenyl ring significantly influenced antibacterial potency, with certain substitutions leading to improved activity .
  • Antifungal Evaluation : Research on various quinoline derivatives indicated that structural modifications could enhance antifungal properties against resistant strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
7,8-Dimethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.